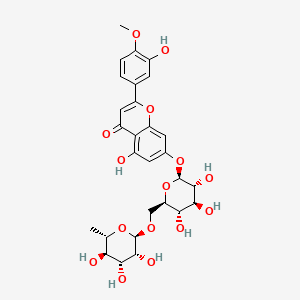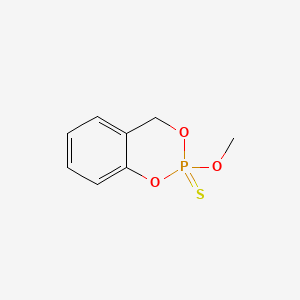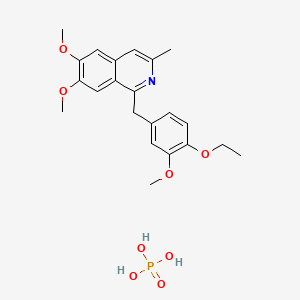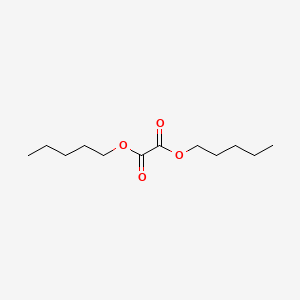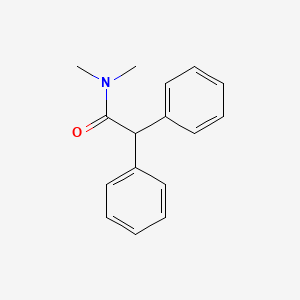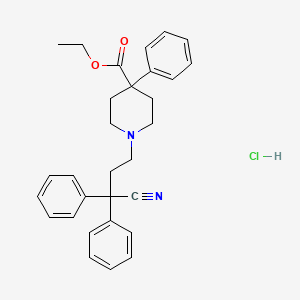
ジウロン
概要
説明
Diuron is a broad-spectrum herbicide used for weed, grass, and brush control . It is a white crystalline solid and is usually made into a wettable powder . It is used to control weeds in a variety of agricultural and non-agricultural situations . It can cause illness by inhalation, skin absorption, and/or ingestion .
Synthesis Analysis
Diuron is synthesized from a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .
Molecular Structure Analysis
The molecular formula of Diuron is C9H10Cl2N2O . It is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The production of slow-release systems for Diuron aims to reduce some disadvantages of its traditional application, diminishing its associated environmental pollution . A kinetic analysis showed that the dominant mechanism of release responds to a first-order reaction, which means that the process is ruled by the Diuron diffusion from the UF matrix to the medium .
Physical and Chemical Properties Analysis
Diuron is a colorless moderate water-soluble crystalline solid, which exhibits great chemical stability at room temperature . It has a low aqueous solubility, a low volatility and may, under certain conditions, leach to groundwater .
科学的研究の応用
農薬による雑草防除
ジウロンは、主に広域除草剤として使用され、発芽前および発芽後の幅広い葉物雑草と草本雑草を防除します . トウモロコシ、サトウキビ、綿花、大豆、果樹園など、さまざまな作物に効果があり、雑草との競合を防ぎ、作物の収量を向上させるのに役立ちます .
水とサトウキビのモニタリング
研究者は、水とサトウキビ中のジウロンを検出するためのモノクローナル抗体を開発しました。 これらの抗体は、現場での迅速な検出のための免疫クロマトグラフィーストリップに使用され、これは環境サンプル中のジウロンの存在を監視し、安全基準への準拠を保証するために不可欠です .
汚染環境のバイオレメディエーション
ジウロンを汚染環境から効果的に除去するためのバイオレメディエーション戦略が検討されています。 バクテリア、真菌、放線菌などの微生物は、ジウロンを唯一の炭素源として使用でき、その環境への影響を軽減するための環境に優しいアプローチを提供します .
環境影響評価
研究によると、ジウロンは土壌、水、地下水に永続的に存在し、哺乳類、鳥類、水生無脊椎動物に潜在的な毒性があります。 その環境運命とその生分解産物の影響を理解することは、生態学的リスク評価にとって不可欠です .
水処理への応用
水生環境におけるジウロンの存在は、非標的種にとって脅威となります。 水域からジウロンを除去するための研究が進行しており、バイオレメディエーションなどの方法が、都市廃水の処理と地下水汚染の防止に検討されています .
検出方法の開発
ジウロン検出のための感度が高く選択的な方法は、環境モニタリングにとって不可欠です。 電気化学センサーや、高速液体クロマトグラフィーを伴う分析方法などの技術が、さまざまなマトリックス中のジウロンを検出するために開発されており、その存在の正確なモニタリングを保証しています .
作用機序
Target of Action
Diuron, also known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a phenylurea herbicide . Its primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is crucial for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
Diuron acts by inhibiting photosynthesis at the photosystem II level . It blocks the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
Biochemical Pathways
The inhibition of photosystem II by diuron disrupts the photosynthetic electron transport chain, leading to a decrease in ATP production and a reduction in the plant’s metabolic activity . The common microbial degradation pathway for diuron is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .
Result of Action
The inhibition of photosynthesis by diuron leads to a decrease in the plant’s metabolic activity, resulting in the death of the plant . In addition, exposure to high concentrations of diuron and its metabolites can elicit distinct adverse outcomes in non-target organisms .
Action Environment
Diuron is a pre-emergence herbicide with a low aqueous solubility and low volatility . It may, under certain conditions, leach to groundwater . It may be moderately persistent in soil systems and may also persist in water . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of diuron . The extensive use of diuron has led to its widespread presence in soil, sediment, and aquatic environments, posing a threat to non-target crops, animals, humans, and ecosystems .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diuron plays a significant role in biochemical reactions by inhibiting the electron transport chain in photosystem II of plants . This inhibition prevents the transfer of electrons from water to plastoquinone, effectively halting the photosynthetic process . Diuron interacts with several biomolecules, including the D1 protein of the photosystem II complex, where it binds to the Q_B site, blocking electron flow . This interaction disrupts the formation of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), essential molecules for plant growth and survival .
Cellular Effects
Diuron affects various types of cells and cellular processes. In plants, it inhibits photosynthesis, leading to reduced growth and eventual plant death . In microbial communities, diuron can cause shifts in bacterial populations and reduce microbial diversity . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism in non-target organisms, including aquatic plants and microorganisms . Diuron’s impact on cell function includes the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .
Molecular Mechanism
The molecular mechanism of diuron involves its binding to the D1 protein in the photosystem II complex of plants . This binding inhibits the electron transport chain, preventing the reduction of plastoquinone to plastoquinol . The inhibition of electron flow disrupts the synthesis of ATP and NADPH, leading to a cessation of photosynthetic activity . Additionally, diuron can induce the expression of stress-related genes and proteins in non-target organisms, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diuron can change over time. Diuron is relatively stable and can persist in the environment for extended periods . Its degradation products, such as 3,4-dichloroaniline, can also have toxic effects on organisms . Long-term exposure to diuron in in vitro and in vivo studies has shown that it can cause chronic toxicity, affecting cellular function and overall organism health . The stability and persistence of diuron make it a concern for long-term environmental impact .
Dosage Effects in Animal Models
The effects of diuron vary with different dosages in animal models. At low doses, diuron may cause minimal adverse effects, but at higher doses, it can lead to significant toxicity . Studies have shown that high doses of diuron can cause liver and kidney damage, as well as reproductive toxicity in animal models . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent . The toxic effects of diuron at high doses highlight the importance of careful dosage management in agricultural applications .
Metabolic Pathways
Diuron is metabolized through several pathways, including dehalogenation and hydroxylation . The primary metabolic pathway involves the transformation of diuron to 3,4-dichloroaniline, which is further degraded by microbial enzymes . Enzymes such as PuhA, PuhB, and LibA play crucial roles in the degradation of diuron and its metabolites . These metabolic pathways help in the breakdown and detoxification of diuron in the environment .
Transport and Distribution
Diuron is transported and distributed within cells and tissues through various mechanisms . It can be taken up by plant roots and translocated to aerial parts, where it exerts its herbicidal effects . In microbial communities, diuron can be absorbed by bacterial cells and metabolized through intracellular pathways . The transport and distribution of diuron within organisms are influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of diuron is primarily within the chloroplasts of plant cells, where it targets the photosystem II complex . In microbial cells, diuron can localize to the cytoplasm and interact with intracellular enzymes and proteins . The localization of diuron within specific cellular compartments is crucial for its activity and function . Post-translational modifications and targeting signals may also play a role in directing diuron to its site of action within cells .
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQQYYKAHVGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020446 | |
| Record name | Diuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIURON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/354 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diuron | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes) | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIURON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/354 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diuron | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004% | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diuron | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.48 | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIURON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/354 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diuron | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron., The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/ | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline solid, Colorless crystals, White powder | |
CAS No. |
330-54-1 | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | diuron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I3SDS92WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIURON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/354 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F | |
| Record name | DIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3334 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIURON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/354 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diuron | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diuron interact with its target, PSII?
A1: Diuron inhibits photosynthesis by binding to the QB binding site of the D1 protein in PSII. [] This binding blocks electron transfer from QA to QB, effectively halting the photosynthetic electron transport chain. [, , ]
Q2: What are the downstream effects of diuron's inhibition of PSII?
A2: Blocking PSII leads to a cascade of effects:* Reduced Photosynthesis: A significant decrease in photosynthetic activity and energy production. [, ]* Oxidative Stress: Accumulation of reactive oxygen species (ROS) causing damage to cellular components. []* Growth Inhibition: Reduced biomass production and stunted growth in plants and algae. [, ]* Reproductive Impairment: Decreased fecundity, spawning, and planulation in corals. [, ]
Q3: What is the molecular formula and weight of diuron?
A3: Diuron has a molecular formula of C9H10Cl2N2O and a molecular weight of 233.09 g/mol.
Q4: Is there any spectroscopic data available on diuron?
A4: Yes, studies have used various spectroscopic techniques to study diuron:* Chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify diuron and its metabolites in environmental samples. [, , ]* Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has been used to identify diuron degradation byproducts. []* UV-Vis spectroscopy can be used to monitor diuron degradation in laboratory settings. []
Q5: How does diuron perform under various environmental conditions?
A5: Diuron exhibits varying persistence and mobility depending on factors like soil type, pH, and organic matter content. [, , ] For instance, it degrades slower in soils with higher organic matter content. []
Q6: Are there any concerns regarding diuron's persistence in the environment?
A6: Yes, diuron's persistence raises concerns about its potential to contaminate water resources. [, ] Studies have detected diuron and its metabolites in surface water [] and groundwater [, ] in areas with agricultural activity.
Q7: Have computational methods been used to study diuron?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism and kinetics of diuron's reaction with hydroxyl radicals. []
Q8: What insights have computational studies provided about diuron?
A8: DFT calculations have helped elucidate:* Degradation Pathways: Identifying favorable pathways for diuron degradation in the environment. []* Reaction Rates: Estimating the rate constants for key reactions involved in diuron degradation. []* Atmospheric Lifetime: Predicting the persistence of diuron in the atmosphere. []
Q9: How do structural modifications of diuron affect its activity?
A9: Modifications to the diuron molecule can significantly alter its binding affinity to PSII and subsequently its herbicidal activity. [] For example, replacing the dimethylurea group with other substituents can affect the molecule's interaction with the QB binding site.
Q10: What are the common formulations of diuron, and how do they impact its stability and efficacy?
A10: Diuron is commercially available in various formulations, including wettable powders (WP) and liquid formulations. * Controlled-release formulations (CRF) have been developed using polymers like alginate and pectin to improve diuron's efficacy and reduce its environmental impact. []* Cyclodextrin-based formulations have shown promise in enhancing diuron's bioavailability for bioremediation purposes. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of diuron in mammals?
A11: Research suggests:* Absorption: Diuron can be absorbed through various routes, including ingestion and dermal contact.* Distribution: Once absorbed, it can distribute to various tissues. []* Metabolism: The primary metabolic pathway in mammals is N-demethylation, primarily mediated by cytochrome P450 enzymes (CYPs). []* Excretion: Diuron and its metabolites can be excreted through urine and feces.
Q12: What models have been used to study diuron's effects?
A12:* In vitro studies: Employ isolated chloroplasts [] and enzyme assays to investigate diuron's mechanism of action and metabolic pathways. []* Bioassays: Utilize organisms like lettuce (Lactuca sativa) [] and algae [] to assess diuron's toxicity and potential environmental impact. * Animal models: Rat studies have been conducted to evaluate diuron's toxicity and potential carcinogenicity. [, ]* Field studies: Investigate diuron's behavior and fate in real-world agricultural settings. [, , , ]
Q13: Have cases of diuron resistance been reported?
A13: Yes, some weed species, like common groundsel (Senecio vulgaris), have developed resistance to diuron and other PSII inhibitors. []
Q14: What is the mechanism behind diuron resistance?
A14: Resistance often arises from mutations in the D1 protein, specifically at the QB binding site, reducing diuron's binding affinity. []
Q15: What are the known toxicological effects of diuron?
A15: Diuron's toxicity varies depending on the organism, exposure level, and duration. Studies have reported:* Acute Toxicity: High doses can cause acute toxicity in animals.* Chronic Toxicity: Prolonged exposure to high levels of diuron is linked to adverse health outcomes in laboratory animals, including urothelial tumors in rats. []* Endocrine Disruption: Some studies suggest that diuron may have endocrine-disrupting effects.
Q16: What analytical methods are used to detect and quantify diuron?
A16: Common methods include:* HPLC: A widely used technique for separating and quantifying diuron in various matrices. [, ]* GC-MS: A sensitive method for identifying and quantifying diuron and its metabolites. [, ]* Bioassays: Employing sensitive organisms to detect and estimate the concentration of diuron in environmental samples.
Q17: What are the main concerns regarding diuron's environmental impact?
A17:
Water Contamination: Diuron can leach into surface and groundwater, posing risks to aquatic ecosystems and potentially contaminating drinking water sources. [, ]* Non-Target Effects: Diuron can affect non-target organisms like algae [, , ], potentially disrupting aquatic food webs. * Bioaccumulation:* Although diuron does not readily biomagnify in food chains, its persistence raises concerns about its potential to accumulate in sediments and organisms.
Q18: What are the main pathways of diuron degradation in the environment?
A18:* Biodegradation: Microorganisms play a crucial role in diuron degradation, breaking it down into metabolites like DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) and DCPU ((3,4-dichlorophenyl)urea). [, , ]* Photodegradation: Sunlight can also contribute to diuron degradation, especially in aquatic environments. []
Q19: How does diuron's solubility affect its environmental fate?
A19: Diuron has relatively low water solubility, which influences its adsorption to soil particles and its potential for leaching. [] Factors like pH and organic matter content can also affect its solubility and mobility. []
Q20: What is known about diuron's biodegradability?
A20: Diuron can be biodegraded by various microorganisms, but the rate and extent of degradation vary depending on environmental factors and the microbial community present. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
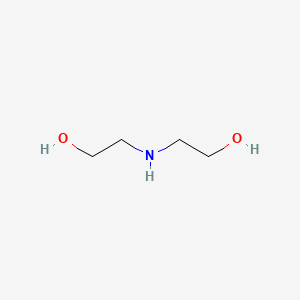
![bis[(E)-octadec-9-enoyl] 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1670708.png)
![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)
